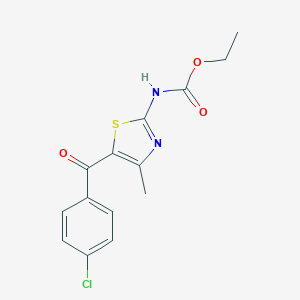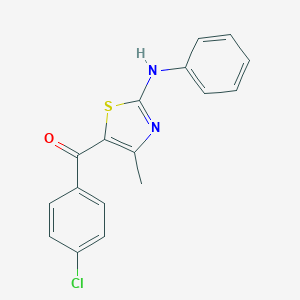![molecular formula C19H20N2O3 B282009 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, also known as MPB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to be responsible for its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its high purity and yield. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its effects on various biochemical and physiological processes. Finally, research is needed to determine the optimal dosage and administration of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid for its potential therapeutic applications.
Conclusion:
In conclusion, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, or 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, is a compound with potential therapeutic applications in various fields of medicine. Its synthesis method is relatively straightforward, and its pharmacological properties are well understood. Further research is needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid involves the reaction of 4-(2-methylphenyl)piperazine with phthalic anhydride in the presence of a catalyst. The resulting compound is then purified through recrystallization. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved.
Aplicaciones Científicas De Investigación
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylphenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19(23)24/h2-9H,10-13H2,1H3,(H,23,24) |
Clave InChI |
DDSTZKQRVAICGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)


![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(4-Isopropylanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281947.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)